crystal structure and hydrogen bonding analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide
crystal structure and hydrogen bonding analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide
An In-Depth Technical Guide to the Supramolecular Architecture of 4-bromo-N-(2-hydroxyphenyl)benzamide
Executive Summary
The rational design of pharmaceutical solids and advanced materials relies heavily on understanding non-covalent interactions at the atomic level. Amide derivatives, particularly halogenated benzamides, exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities[1].
This whitepaper provides a comprehensive crystallographic and supramolecular analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide . By dissecting its crystal structure, hydrogen bonding networks, and halogen bonding modularity, we elucidate how subtle electronic and steric factors dictate molecular conformation and macroscopic crystal packing. This guide is designed for researchers in crystal engineering, solid-state chemistry, and rational drug design.
Causality in Molecular Design and Synthesis
The target molecule, 4-bromo-N-(2-hydroxyphenyl)benzamide, is strategically designed to incorporate multiple competing and cooperating supramolecular synthons:
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The Amide Linkage (-NH-CO-): Acts as both a strong hydrogen bond donor and acceptor, driving the primary 1D or 2D crystal packing motifs.
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The Ortho-Hydroxyl Group (-OH): Positioned to form intramolecular hydrogen bonds with the amide carbonyl, effectively locking the molecular conformation and restricting rotational degrees of freedom.
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The Para-Bromine Atom (-Br): A highly polarizable heavy atom capable of forming highly directional halogen bonds (Type I or Type II Br···Br, or Br···O contacts), which act as secondary "hooks" to stabilize the 3D architecture[2][3].
Self-Validating Synthesis and Crystallization Protocol
To ensure high-fidelity crystallographic data, the synthesis and crystallization must be thermodynamically controlled. The synthesis of N-(2-hydroxyphenyl)benzamide derivatives is typically achieved via the amidation of 2-aminophenol with benzoyl chlorides[4][5].
Step-by-Step Methodology:
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Amidation Reaction: Dissolve 1.0 equivalent of 2-aminophenol in anhydrous dichloromethane (DCM) containing 1.2 equivalents of triethylamine (acting as an acid scavenger to drive the equilibrium).
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Electrophile Addition: Cool the system to 0 °C (to minimize exothermic side reactions and polyacylation) and dropwise add 1.05 equivalents of 4-bromobenzoyl chloride.
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Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the 2-aminophenol spot confirms reaction completion.
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Workup and Purification: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Crystallization (Slow Evaporation): Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of ethanol and ethyl acetate. Causality: Ethanol provides hydrogen-bonding solvation, while ethyl acetate acts as an anti-solvent as the ethanol evaporates, ensuring thermodynamic control over kinetic precipitation.
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Harvesting: After 5–7 days, isolate the resulting colorless, block-shaped single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).
Caption: Workflow for the synthesis and thermodynamically controlled crystallization of the benzamide derivative.
X-Ray Crystallography and Molecular Conformation
High-resolution SCXRD provides the absolute configuration and spatial arrangement of the molecule. Benzamide derivatives typically crystallize in monoclinic or triclinic space groups (e.g., P21/c or P1ˉ )[2][6].
Conformational Analysis
The structural integrity of 4-bromo-N-(2-hydroxyphenyl)benzamide is heavily influenced by the dihedral angle between the bromophenyl ring and the hydroxyphenyl ring. In similar structures, these rings are often inclined to each other by angles ranging from 30° to 70°, depending on the specific steric bulk and packing forces[1][7].
A critical conformational feature is the formation of an intramolecular hydrogen bond. The ortho-hydroxyl group acts as a hydrogen bond donor to the adjacent amide carbonyl oxygen (O-H···O=C) or the amide nitrogen acts as a donor to the hydroxyl oxygen (N-H···O). This interaction closes a stable six-membered pseudo-ring, denoted as an S(6) motif in graph-set notation[7]. This intramolecular lock forces the molecule into a relatively planar core conformation, which is highly favorable for subsequent intermolecular stacking.
Table 1: Representative Crystallographic Parameters for Halogenated Benzamides
| Parameter | Typical Value Range | Mechanistic Significance |
| Crystal System | Monoclinic / Triclinic | Dictated by the need to maximize close packing and directional H-bonds. |
| Space Group | P21/c , P21/n , or P1ˉ | Allows for inversion dimers, a highly stable supramolecular motif. |
| Amide Torsion Angle (C-N-C=O) | ~175° to 180° | Indicates a highly delocalized, planar trans-amide configuration. |
| Dihedral Angle (Aryl-Aryl) | 30° – 55° | Balances steric repulsion with the energetic gains of π···π stacking. |
Supramolecular Architecture: Hydrogen and Halogen Bonding
The macroscopic crystal is a highly ordered supramolecular polymer held together by non-covalent interactions.
Hydrogen Bonding Networks
In the solid state, molecules of 4-bromo-N-(2-hydroxyphenyl)benzamide are primarily linked via robust intermolecular hydrogen bonds[6][8].
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Amide-Amide Dimers: The N-H moiety often acts as a donor to the C=O of an adjacent molecule, forming centrosymmetric R22(8) dimers.
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1D Chains and 2D Sheets: The phenolic -OH can act as a bifurcated donor/acceptor, linking these dimers into extended one-dimensional zigzag chains or two-dimensional layers propagating along the crystallographic axes.
Halogen Bonding Modularity
Halogen bonding (X-bonding) is a highly directional interaction where the electrophilic region (the σ -hole) of the bromine atom interacts with a nucleophilic region (e.g., an oxygen atom or another halogen)[3]. In bromobenzamides, the Br atom frequently engages in:
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Type I Br···Br Contacts: Symmetrical interactions ( θ1≈θ2 ) driven by close packing and dispersion forces[2][3].
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Type II Br···Br Contacts: Bent interactions ( θ1≈180∘ , θ2≈90∘ ) where the σ -hole of one Br interacts with the equatorial electron belt of another, representing a true halogen bond[2][3]. These interactions act orthogonally to the hydrogen-bonded networks, cross-linking the 2D sheets into a cohesive 3D architecture.
Caption: Supramolecular interaction network governing the crystal packing of the benzamide derivative.
Computational Validation: Hirshfeld Surface and DFT Analysis
To quantitatively validate the visual observations from the SCXRD data, computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) are employed[6][8].
Hirshfeld Surface Analysis
Hirshfeld surface analysis maps the normalized contact distance ( dnorm ) across the molecule's surface. Red spots on the dnorm surface indicate intermolecular contacts shorter than the sum of the van der Waals radii, pinpointing the exact locations of strong hydrogen and halogen bonds[1][8].
Two-dimensional fingerprint plots generated from the Hirshfeld surface decompose the total crystal packing into specific atom-to-atom contributions. For halogenated benzamides, the dispersion-driven H···H contacts always dominate, but the presence of the bromine atom introduces significant Br···H and Br···O/C contacts[1][7].
Table 2: Typical Hirshfeld Surface Contact Contributions for Bromobenzamides
| Intermolecular Contact | Approximate Contribution (%) | Structural Role |
| H···H | 35.0 – 45.0% | Bulk van der Waals packing and dispersion forces[1]. |
| C···H / H···C | 15.0 – 20.0% | C-H···π interactions stabilizing the aromatic core[1]. |
| O···H / H···O | 12.0 – 16.0% | Primary N-H···O and O-H···O hydrogen bonding[8]. |
| Br···H / H···Br | 10.0 – 15.0% | Weak hydrogen/halogen interactions involving the aryl bromide[7]. |
| Br···Br / Br···O | 2.0 – 5.0% | Highly directional halogen bonding driving 3D assembly[2]. |
Density Functional Theory (DFT)
DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) are utilized to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, as well as the Molecular Electrostatic Potential (MEP) map[6][8]. The MEP map visually validates the nucleophilic nature of the carbonyl oxygen (red/negative potential) and the electrophilic nature of the amide/phenolic protons and the bromine σ -hole (blue/positive potential), perfectly corroborating the experimentally observed hydrogen and halogen bonding networks.
Conclusion
The structural analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide reveals a highly orchestrated supramolecular system. The molecule's conformation is rigidly locked by an intramolecular S(6) hydrogen bond, priming it for efficient intermolecular assembly. The primary crystal architecture is driven by robust N-H···O and O-H···O hydrogen bonds, while the highly directional Br···Br and Br···O halogen bonds act as orthogonal cross-linkers to finalize the 3D lattice. By combining rigorous SCXRD experimental data with computational Hirshfeld surface and DFT analyses, researchers can deeply understand these self-assembling mechanisms, providing a critical foundation for the rational design of novel benzamide-based therapeutics and functional materials.
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